Cas no 1804842-85-0 (4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)

4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride
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- インチ: 1S/C7HClF3IN2O4/c8-5(15)3-1-2(12)4(14(16)17)6(13-3)18-7(9,10)11/h1H
- InChIKey: SBLVBPUZNCHYFB-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=O)Cl)N=C(C=1[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 351
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 85
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029092429-1g |
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride |
1804842-85-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chlorideに関する追加情報
Research Brief on 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS: 1804842-85-0)
The compound 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS: 1804842-85-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, reactivity, and biological relevance.
Recent studies have focused on the synthetic pathways for 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride, emphasizing its role as a versatile intermediate in the preparation of more complex molecules. The presence of both iodo and nitro functional groups, along with the trifluoromethoxy moiety, makes this compound particularly valuable for cross-coupling reactions and further derivatization. Researchers have reported efficient methods for its synthesis, often starting from commercially available pyridine derivatives, followed by sequential functionalization steps.
In terms of reactivity, 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride has been employed in various nucleophilic substitution reactions, leveraging the carbonyl chloride group as a reactive handle. This has enabled the construction of amide and ester derivatives, which are being explored for their potential biological activities. Notably, the trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making this compound a promising candidate for medicinal chemistry applications.
Preliminary biological evaluations have indicated that derivatives of 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride exhibit activity against specific enzyme targets, including kinases and proteases. These findings suggest potential therapeutic applications in oncology and infectious diseases. However, further in vitro and in vivo studies are required to fully elucidate the compound's mechanism of action and optimize its pharmacological properties.
In conclusion, 4-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride represents a valuable building block in synthetic chemistry with promising applications in drug discovery. Ongoing research efforts are expected to uncover additional insights into its reactivity and biological potential, paving the way for the development of novel therapeutics.
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